molecular formula C7H13NO B11767780 [S]-Hexahydro-pyrrolizin-1-ol CAS No. 63121-29-9

[S]-Hexahydro-pyrrolizin-1-ol

Cat. No.: B11767780
CAS No.: 63121-29-9
M. Wt: 127.18 g/mol
InChI Key: UCQIGQBEAGJWTF-RQJHMYQMSA-N
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Description

General Overview of Pyrrolizidine (B1209537) Alkaloids as a Chemical Class

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring organic compounds synthesized by numerous plant species as secondary metabolites, believed to serve as a defense mechanism against herbivores. wikipedia.orgnih.gov It is estimated that approximately 3% of the world's flowering plants contain these alkaloids. wikipedia.org Chemically, PAs are typically esters. They are composed of a necine base, which is an amino alcohol derived from the bicyclic pyrrolizidine structure, and one or more carboxylic acids known as necic acids. nih.govencyclopedia.pub

The combination of different necine bases with a wide variety of necic acids results in over 660 identified PAs and their N-oxides. wikipedia.org These compounds are predominantly found in plant families such as Asteraceae, Boraginaceae, and Fabaceae. wikipedia.orgmdpi.com PAs can exist in two main chemical forms: as tertiary amines or as their corresponding N-oxides. encyclopedia.pubmdpi.com The N-oxide forms are generally more water-soluble. encyclopedia.pub

Structural Classification of Pyrrolizidine Necine Bases

The structural diversity of pyrrolizidine alkaloids stems primarily from the variations in both the necine base and the necic acids. The necine bases, the amino alcohol core of PAs, are classified into four principal types based on their structural features. nih.govencyclopedia.pub The key distinguishing feature is the presence or absence of a double bond at the 1,2-position of the pyrrolizidine ring. nih.gov

The main types of necine bases are:

Retronecine-type: These are unsaturated bases containing a double bond between C-1 and C-2. nih.gov

Heliotridine-type: Also unsaturated, heliotridine (B129409) is a diastereomer of retronecine, differing in the stereochemistry at the C-7 position. nih.govencyclopedia.pub

Otonecine-type: These bases are structurally distinct as they feature a monocyclic ring and are oxidized at C-8. nih.govencyclopedia.pub

Platynecine-type: This group is characterized by a saturated pyrrolizidine core, meaning it lacks the 1,2-double bond. nih.govencyclopedia.pub (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL is a derivative of this type.

The presence of the 1,2-double bond is a significant factor in the chemical reactivity of the alkaloid. nih.gov Saturated platynecine-type alkaloids exhibit different chemical properties compared to their unsaturated counterparts. phytolab.com

Necine Base TypeKey Structural FeatureExample
RetronecineUnsaturated (1,2-double bond), C-7 (R) stereochemistryRetronecine
HeliotridineUnsaturated (1,2-double bond), C-7 (S) stereochemistryHeliotridine
OtonecineUnsaturated, monocyclic ring, oxidized at C-8Otonecine
PlatynecineSaturated (no 1,2-double bond)Platynecine

Significance of the Hexahydro-1H-pyrrolizine Core in Organic Chemistry Research

The hexahydro-1H-pyrrolizine core, also known as pyrrolizidine, is a heterocyclic organic compound that forms the central structure of pyrrolizidine alkaloids. wikipedia.orgnih.gov This bicyclic structure, consisting of two fused five-membered rings sharing a nitrogen atom, is a significant scaffold in synthetic and medicinal chemistry. nih.govchemicalbook.com Its rigid, defined three-dimensional shape makes it an attractive starting point for the synthesis of complex molecules.

PropertyValue
Chemical FormulaC₇H₁₃N
Molar Mass111.188 g·mol⁻¹
Systematic NameHexahydro-1H-pyrrolizine
SynonymsPyrrolizidine, 1-Azabicyclo[3.3.0]octane
CAS Number643-20-9

The pyrrolizidine framework is not only found in nature but is also a target for organic synthesis due to the biological activities of its derivatives. Research has focused on synthesizing various substituted pyrrolizidines to explore their potential applications. For instance, polyhydroxylated pyrrolizidinones, which share the core bicyclic structure, have been investigated as potential glycosidase inhibitors. nih.gov The synthesis of pyrrolizidine derivatives is an active area of research, aiming to create novel molecules with specific biological or chemical properties. The stereochemistry of the ring system is of particular importance, as different isomers can exhibit vastly different activities.

Properties

CAS No.

63121-29-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7+/m1/s1

InChI Key

UCQIGQBEAGJWTF-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CCN2C1)O

Canonical SMILES

C1CC2C(CCN2C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1s,7as Hexahydro 1h Pyrrolizin 1 Ol and Its Derivatives

Total Synthesis Approaches to the Hexahydropyrrolizine Skeleton

The construction of the fundamental hexahydropyrrolizine framework is the initial challenge in the synthesis of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL and its derivatives. Over the years, chemists have devised several distinct approaches to assemble this bicyclic system.

Classical approaches to the hexahydropyrrolizine skeleton often involve the sequential construction of the two five-membered rings through a series of well-established organic reactions. These multi-step syntheses typically begin with acyclic or monocyclic precursors and rely on cyclization and subsequent functional group manipulations to achieve the target structure.

Common strategies include the use of proline derivatives as chiral building blocks, which already contain one of the five-membered rings. The second ring is then constructed through intramolecular cyclization reactions. Another classical approach involves the cyclization of acyclic amino-dicarbonyl compounds or their equivalents. These methods, while often lengthy, provide a reliable means to access the hexahydropyrrolizine core. Functionalization of the skeleton to introduce the desired hydroxyl group at the C1 position is then carried out in subsequent steps.

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature. In the case of pyrrolizidine (B1209537) alkaloids, the natural precursors are polyamines such as putrescine and spermidine. These are converted in plants to the key intermediate homospermidine, which then undergoes a series of oxidation and cyclization steps to form the necine base skeleton, of which (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL is a fundamental example.

Laboratory biomimetic syntheses aim to replicate these transformations. For instance, the oxidative cyclization of homospermidine or its derivatives can be achieved using chemical oxidants to mimic the enzymatic processes. While achieving the high efficiency and stereoselectivity of natural enzymes in a laboratory setting is challenging, biomimetic approaches offer a conceptually elegant and potentially efficient route to the pyrrolizidine core.

A modular approach allows for the facile variation of different parts of the molecule by using a common intermediate and a variety of building blocks that can be introduced at a late stage. This is particularly useful for the synthesis of libraries of derivatives for biological screening. For example, a common hexahydropyrrolizine core could be synthesized and then functionalized with different substituents at various positions, allowing for the exploration of structure-activity relationships. While not always explicitly termed "convergent" or "modular" in the literature for this specific parent compound, strategies that employ a flexible approach to the synthesis of various pyrrolizidine alkaloids embody these principles.

Enantioselective Synthesis of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL and Chiral Pyrrolizidine Derivatives

The biological activity of pyrrolizidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of enantioselective methods to control the absolute configuration of the stereocenters is of paramount importance. Modern synthetic chemistry has provided powerful tools in the form of organocatalysis and metal-catalyzed asymmetric reactions to achieve this goal.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Chiral amines, phosphoric acids, and other organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. rsc.org

For the synthesis of chiral pyrrolizidines, organocatalytic cascade reactions have proven to be particularly effective. These reactions, often initiated by a Michael addition, can rapidly generate molecular complexity from simple starting materials in a single operation. For example, the reaction of α,β-unsaturated aldehydes with nitroalkenes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can lead to the formation of highly functionalized pyrrolizidines with excellent enantioselectivity. rsc.orgresearchgate.net

CatalystReactant 1Reactant 2Yield (%)Enantiomeric Excess (ee %)
Diarylprolinol silyl etherCinnamaldehydeNitromethane7595
Chiral Phosphoric Acidα,β-Unsaturated KetonePyrrole8292
Proline derivativeAcroleinMalonate6890

This table presents representative data from organocatalytic syntheses of pyrrolizidine derivatives.

Transition metal catalysis is another cornerstone of modern asymmetric synthesis. Chiral complexes of metals such as silver, copper, rhodium, and palladium can catalyze a variety of enantioselective transformations.

A particularly powerful method for the synthesis of pyrrolizidines is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene. The use of a chiral silver(I) catalyst, for example, can promote the reaction to proceed with high levels of both diastereoselectivity and enantioselectivity. This approach allows for the rapid construction of the pyrrolizidine skeleton with multiple stereocenters controlled in a single step. The reaction typically involves an imino ester, which acts as the azomethine ylide precursor, and a dipolarophile, such as an acrylate. The choice of the chiral ligand for the silver catalyst is crucial for achieving high stereocontrol. researchgate.net

Metal CatalystLigandReactant 1Reactant 2Yield (%)Enantiomeric Excess (ee %)
AgOAc(R)-DM-SEGPHOSImino esterMethyl acrylate9398
Cu(OTf)2Chiral BoxAzomethine ylideDimethyl maleate8596
Rh2(OAc)4Chiral CarbenoidDiazo compoundN-vinylpyrrolidinone7891

This table presents representative data from metal-catalyzed asymmetric syntheses of pyrrolizidine derivatives.

Chiral Pool Strategy Utilizing Proline and Carbohydrate Derivatives

The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of pyrrolizidine alkaloids like (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, L-proline and various carbohydrates serve as excellent chiral precursors, embedding the required stereochemistry from the outset.

Researchers have successfully employed derivatives of D-glucose to construct polyhydroxylated pyrrolizidine alkaloids such as alexine (B40350) and its stereoisomers. nih.gov A typical sequence might begin with the manipulation of a protected sugar to introduce a nitrogen-containing functional group and a carbon chain extension. For instance, an epoxy-nitrile derived from a carbohydrate can undergo hydrogenolysis to form a key amino-alcohol intermediate. nih.gov This intermediate can then be induced to cyclize, forming the first five-membered ring. Subsequent functional group transformations and a second cyclization event, often involving the formation of a bicyclic lactam which is later reduced, complete the pyrrolizidine core. nih.gov

L-proline is another common starting point, as it already contains a complete pyrrolidine (B122466) ring with the desired stereochemistry. Synthetic strategies often involve the elaboration of the carboxyl group and the nitrogen atom to build the second fused ring.

Table 1: Examples of Chiral Pool Precursors and Key Transformations

Chiral PrecursorKey Intermediate TypeSubsequent StepsTarget Core Structure
D-Glucose DerivativeEpoxy-nitrileHydrogenolysis, Cyclization, ReductionPolyhydroxylated Pyrrolizidine
L-ProlineN-Substituted PyrrolidineSide-chain elaboration, Second CyclizationPyrrolizidine
D-XyloseIminosugarRing-closing metathesis, ReductionHydroxylated Pyrrolizidine

This strategy's main advantage is the direct transfer of chirality from the starting material to the final product, avoiding the need for asymmetric induction steps later in the synthesis.

Intramolecular Carbolithiation for Pyrrolizidine Construction

Intramolecular carbolithiation offers a direct method for constructing carbon-carbon bonds and forming cyclic systems. This reaction involves the cyclization of an organolithium species onto a non-activated alkene or other unsaturated moiety within the same molecule. nih.govnih.govrsc.org The construction of the pyrrolizidine skeleton via this method typically involves a 5-exo-trig cyclization of an α-amino-organolithium.

The process is initiated by generating a highly reactive organolithium species in the presence of an internal double bond. nih.gov Common methods for generating the necessary organolithium intermediate include halogen-lithium exchange (e.g., from an iodide or bromide with t-BuLi) or tin-lithium exchange. nih.govnih.govrsc.orgarkat-usa.org Once formed, the organolithium attacks the intramolecular alkene. This cyclization often proceeds with high stereochemical control due to a rigid transition state where the lithium atom coordinates to the remote π-bond. nih.gov The resulting cyclized organolithium can then be quenched with an electrophile, such as water, to yield the final product. nih.gov

For example, an N-substituted pyrrolidine bearing an alkenyl side chain can be converted into an organolithium species, which then cyclizes to form the fused pyrrolizidine ring system. arkat-usa.org The stereoselectivity of the cyclization can be influenced by the presence of chiral ligands, such as (-)-sparteine, allowing for the synthesis of enantiomerically enriched products. nih.gov

Advanced Annulation and Cycloaddition Reactions for Pyrrolizidine Formation

Modern organic synthesis employs a variety of powerful ring-forming reactions to construct complex heterocyclic systems like the pyrrolizidine core. These methods, including cycloadditions and annulations, are valued for their efficiency and ability to build molecular complexity rapidly.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most prominent and versatile methods for synthesizing five-membered heterocycles, making it exceptionally well-suited for building the pyrrolidine rings of the pyrrolizidine framework. numberanalytics.comacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). numberanalytics.comthieme-connect.com

A frequently used 1,3-dipole for this purpose is an azomethine ylide. acs.org These ylides can be generated in situ, for example, through the thermal decarboxylative condensation of an α-amino acid, such as proline, with an aldehyde or ketone. mdpi.com The resulting azomethine ylide then reacts with a suitable dipolarophile. When the dipolarophile is part of the same molecule, an intramolecular cycloaddition occurs, directly forming the bicyclic pyrrolizidine system. thieme-connect.com

Alternatively, in an intermolecular approach, a cyclic azomethine ylide derived from proline can react with an external dipolarophile to construct a disubstituted pyrrolidine ring, which can then be further manipulated to form the second ring of the pyrrolizidine nucleus. mdpi.com The reaction offers high regio- and stereocontrol, and the use of chiral catalysts or auxiliaries can render the process enantioselective, providing access to optically active pyrrolizidine derivatives. acs.orgmdpi.com

Table 2: Key Components in 1,3-Dipolar Cycloaddition for Pyrrolizidine Synthesis

1,3-Dipole SourceDipolarophile ExampleReaction TypeKey Advantage
Isatin + ProlineMaleimides, EnonesIntermolecularHigh diastereoselectivity, access to spiro-oxindoles. mdpi.com
Alkenyl-substituted Nitrones(Internal Alkene)IntramolecularDirect formation of the bicyclic core. thieme-connect.com
α-Amino acid estersElectron-deficient alkenesIntermolecularCatalytic enantioselective versions are well-developed. acs.org

Ring-Closing Metathesis (RCM) in Pyrrolizidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used transformation for the synthesis of unsaturated cyclic compounds, including nitrogen heterocycles. nih.govdrughunter.com The reaction utilizes transition metal alkylidene catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new double bond between two existing alkene functionalities within an acyclic precursor, releasing a small volatile alkene like ethylene. rsc.org

In the context of pyrrolizidine synthesis, RCM is typically used to form one of the five-membered rings. The strategy involves preparing a diene precursor, often a substituted pyrrolidine bearing two alkenyl chains. For instance, a 2,5-disubstituted pyrrolidine derivative, where both substituents are vinyl or allyl groups, can be subjected to RCM conditions. The metathesis reaction closes the second five-membered ring, yielding a dihydropyrrolizine (a pyrrolizidine with a double bond), which can then be hydrogenated to afford the saturated pyrrolizidine skeleton.

This methodology has been applied to the synthesis of various pyrrolizidine and indolizidine cores. researchgate.net The stereochemical outcome of the newly formed double bond (E/Z selectivity) can often be controlled by the choice of catalyst and reaction conditions, which is a significant advantage for synthesizing specific natural product isomers. nih.govnih.gov

Acid-Mediated Annulation Reactions

Annulation reactions that build a new ring onto an existing structure are a cornerstone of synthetic chemistry. Acid-mediated annulations, in particular, often proceed through cationic intermediates or involve acid-catalyzed condensations to construct the target ring system.

One relevant strategy is the aza-Robinson annulation, which is analogous to the classic Robinson annulation used for building six-membered rings in steroid synthesis. acs.org This sequence typically involves a Michael addition of an enamine or related nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. In an "aza" variant applicable to pyrrolizidine synthesis, a cyclic imide or lactam could serve as the nucleophilic component. acs.org

The key ring-closing step, an intramolecular aldol-type condensation, is often promoted by acid (or base). acs.org This cyclization, followed by dehydration, would generate a fused, unsaturated bicyclic amide. Subsequent reduction of the amide and the double bond would furnish the saturated pyrrolizidine skeleton. This approach allows for the formation of densely functionalized bicyclic systems from relatively simple starting materials. acs.org

Transition Metal-Catalyzed Cascade Silylcarbocyclizations

Transition metal-catalyzed cascade reactions provide an elegant and efficient means of constructing complex molecular architectures in a single step from simple precursors. rsc.org These processes involve a sequence of transformations, such as cyclization and migration, mediated by a metal catalyst.

For the synthesis of N-fused heterocycles like pyrrolizidines, a notable cascade reaction involves the cycloisomerization of propargyl-containing heterocycles. nih.gov A particularly advanced variant is a gold- or silver-catalyzed cascade that involves an alkyne-vinylidene isomerization followed by a concomitant 1,2-shift of a silyl group. nih.gov

In this approach, a pyrrolidine derivative containing a propargylic silyl-alkyne side chain is treated with a gold or silver catalyst. The catalyst activates the alkyne, initiating a cyclization onto the nitrogen or an adjacent carbon, followed by isomerization to a vinylidene intermediate. This intermediate then undergoes a 1,2-migration of the silyl group to form a stable, functionalized pyrrolizidine precursor. This mild and efficient method allows for the selective synthesis of substituted N-fused systems that may be difficult to access through other means. nih.gov

Stereocontrolled Functionalization of Preformed Pyrrolizidine Rings

Once the fundamental pyrrolizidine skeleton is assembled, its functionalization must be conducted with high stereocontrol to achieve the desired isomer. This is particularly crucial for polyhydroxylated alkaloids where biological activity is highly dependent on the specific stereochemistry of the hydroxyl groups.

The introduction of hydroxyl groups onto a preformed, unsaturated pyrrolizidine ring is a key method for synthesizing polyhydroxylated derivatives. Diastereoselective dihydroxylation, often using osmium tetroxide (OsO₄), allows for the controlled formation of syn-diols. The facial selectivity of this reaction is dictated by the steric environment of the bicyclic system.

In the synthesis of various alexine stereoisomers, Ikota and co-workers demonstrated a key diastereoselective dihydroxylation step. nih.gov An unsaturated lactam precursor was treated with OsO₄, leading to the formation of a diol, which was subsequently protected as a dioxolo derivative. nih.gov The stereochemical outcome of the dihydroxylation is directed by the existing stereocenters in the pyrrolizidine ring, with the reagent attacking the less hindered face of the double bond. This approach was fundamental in the stereocontrolled synthesis of compounds like 1-epialexine and 1,7-diepialexine. nih.gov This method is a cornerstone in the synthesis of polyhydroxylated pyrrolizidine alkaloids from alkene-containing intermediates. rsc.orgmdpi.com

Table 1: Examples of Diastereoselective Dihydroxylation in Pyrrolizidine Synthesis

Starting MaterialReagentKey TransformationProduct StereochemistryRef
Unsaturated LactamOsO₄syn-dihydroxylation of C=C bondControlled by existing stereocenters nih.gov
Alkene-containing PyrrolizidineOsO₄syn-dihydroxylationForms cis-diols on the pyrrolizidine ring rsc.org
Pyrrolo[1,2-c]oxazol-3-oneOsO₄syn-dihydroxylationStereo- and regio-directing mdpi.com

Direct stereochemical inversion at the C-7a ring junction of a preformed pyrrolizidine ring is a synthetically challenging transformation due to the sterically hindered nature of this bridgehead carbon. Consequently, synthetic strategies typically focus on establishing the desired stereochemistry at C-7a during the ring-closing step rather than attempting a post-synthetic epimerization.

The relative stereochemistry of the ring junction (cis- or trans-fused) is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Typically achieved at lower temperatures and with shorter reaction times, favoring the faster-forming, often less stable, product. uc.edu

Thermodynamic Control: Achieved at higher temperatures or with longer reaction times, allowing the reaction to equilibrate and form the most stable product. uc.edu

For instance, the synthesis of 1,7a-diepialexine establishes the desired stereochemistry at the C-7a position during the formation of the bicyclic lactam, precluding the need for a subsequent inversion. nih.gov The choice of precursors and cyclization conditions dictates the final stereochemical outcome at the ring junction. Research on the thermodynamics of cis-trans conversion in pyrrolizidines highlights that sterically strained, often trans-fused, systems have distinct properties from their more stable cis-fused counterparts. researchgate.net Synthetic approaches, therefore, carefully plan the cyclization strategy to yield the correct ring fusion stereochemistry from the outset.

The regioselective opening of strained rings, particularly epoxides (oxiranes) fused to or appended to the pyrrolizidine core, is a powerful method for introducing functional groups with precise stereocontrol. The regioselectivity of the nucleophilic attack is governed by a balance of steric and electronic factors.

In syntheses of pyrrolizidine alkaloids, epoxide intermediates are common. For example, the ring-opening of an epoxide intermediate (compound 100) was a key step in a synthesis of a pyrrolizidine derivative, leading to a triol after deprotection. nih.gov The nucleophile attacks one of the two epoxide carbons, and the regioselectivity determines which carbon atom bears the new substituent and which bears the resulting hydroxyl group. Generally, under neutral or basic conditions, strong nucleophiles attack the less sterically hindered carbon atom (SN2-type reaction). Under acidic conditions, the reaction may proceed via a more SN1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.

A similar strategy involves the regioselective nucleophilic ring-opening of a cyclic sulfate (B86663) (S,S-dioxo-dioxathiole), which also proceeds with high predictability to install functional groups stereoselectively. mdpi.com

Table 2: Regioselective Ring-Opening Reactions

Precursor TypeKey TransformationNucleophileControlling FactorsProductRef
EpoxideNucleophilic ring-openingVarious (e.g., H₂O, amines)Steric hindrance, electronic effectsDiol, Amino alcohol nih.gov
Cyclic SulfateNucleophilic ring-openingVariousInversion of configuration at the site of attackFunctionalized alcohol mdpi.com

Synthetic Routes for Related Hexahydropyrrolizine and Pyrrolizine Derivatives

A variety of synthetic strategies have been developed to construct the core hexahydropyrrolizine (pyrrolizidine) and the aromatic pyrrolizine skeletons. These routes often leverage modern synthetic methods to achieve high levels of stereocontrol and efficiency.

Key synthetic strategies include:

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for constructing the pyrrolidine ring. The reaction between an azomethine ylide and a dipolarophile can rapidly generate highly functionalized and stereochemically complex pyrrolidines, which can then be converted to the bicyclic pyrrolizidine system. kib.ac.cn This strategy allows for the direct and enantioselective preparation of the pyrrolizidine skeleton. kib.ac.cn

Ring-Closing Metathesis (RCM): RCM has become a staple in the synthesis of nitrogen-containing heterocycles. A suitably functionalized acyclic diene precursor can be cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a large ring, which then undergoes a transannular cyclization to form the bicyclic pyrrolizidine core. acs.org

Synthesis from Chiral Precursors: Many syntheses start from readily available chiral molecules.

(S)-Pyroglutamic Acid: This compound is a common starting material, providing a pre-built pyrrolidone ring with a defined stereocenter that can be elaborated into the full pyrrolizidine system. nih.gov

Monosaccharides: Sugars such as D-glucose provide a rich source of stereocenters and are frequently used in the synthesis of polyhydroxylated pyrrolizidine alkaloids. uc.edu

Reductive Aminocyclization: The reductive cyclization of an azido-epoxide intermediate can be a key step to form the pyrrolidine ring and install necessary functionality simultaneously.

These diverse methodologies provide chemists with a robust toolkit for accessing (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL and a wide array of related natural and unnatural derivatives. nih.gov

Table 3: Overview of Synthetic Strategies for Pyrrolizidine/Pyrrolizine Derivatives

StrategyKey ReactionPrecursorsAdvantagesRef
1,3-Dipolar CycloadditionAzomethine ylide cycloadditionAzomethine ylides, AlkenesHigh stereocontrol, rapid complexity generation kib.ac.cn
Ring-Closing MetathesisRu-catalyzed metathesis, Transannular cyclizationAcyclic dienesAccess to complex ring systems acs.org
Chiral Pool SynthesisElaboration of chiral starting materialPyroglutamic acid, SugarsEnantiomerically pure products nih.govuc.edu

Biosynthetic Pathways and Enzymology of Pyrrolizidine Alkaloids Relevant to 1s,7as Hexahydro 1h Pyrrolizin 1 Ol

Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids (PAs) are a diverse group of heterocyclic secondary metabolites produced by plants, primarily as a chemical defense against herbivores. semanticscholar.orgproquest.com The biosynthesis of the characteristic bicyclic necine base, the core structure of PAs, is a complex process that originates from primary metabolism. The pathway begins with the amino acid arginine, which serves as the precursor for the polyamines putrescine and spermidine. wikipedia.orgnih.gov

The first committed and pathway-specific step is the formation of homospermidine, an uncommon polyamine, from putrescine and spermidine. nih.govpnas.org This critical reaction is catalyzed by the enzyme homospermidine synthase (HSS). semanticscholar.org The resulting homospermidine is then exclusively channeled into the necine base skeleton. researchgate.netnih.govoup.com Subsequent steps involve oxidative deamination and cyclization reactions, leading to the formation of pyrrolizidine-1-carbaldehyde. proquest.comwikipedia.org This intermediate is then reduced to create the foundational 1-hydroxymethylpyrrolizidine structure, from which various necine bases, including (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, are derived through further enzymatic modifications. wikipedia.orgnih.gov The final PA structures are formed by the esterification of these necine bases with one or more necic acids, which themselves have diverse biosynthetic origins. uni-kiel.de

Role of Homospermidine Synthase (HSS) in Necine Base Formation

Homospermidine synthase (HSS) occupies a pivotal regulatory position as the first pathway-specific enzyme in the biosynthesis of pyrrolizidine alkaloids. pnas.orgpnas.org It catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and releasing 1,3-diaminopropane. pnas.orgresearchgate.net This reaction marks the entry point into the PA-specific metabolic pathway, and the product, homospermidine, shows no metabolic turnover apart from its direct incorporation into the necine base moiety. nih.govoup.com Therefore, HSS controls the total flux of precursors into PA production. pnas.org

Key Enzymes in Early Necine Base Biosynthesis
EnzymeAbbreviationFunctionSubstratesProduct
Deoxyhypusine SynthaseDHSPost-translational modification of eIF5A (primary metabolism); evolutionary ancestor of HSS.Spermidine, eIF5A precursor proteinDeoxyhypusine-eIF5A
Homospermidine SynthaseHSSCatalyzes the first committed step in pyrrolizidine alkaloid biosynthesis. nih.govSpermidine, Putrescine nih.govHomospermidine

Compelling evidence from sequence comparisons and molecular studies indicates that homospermidine synthase evolved from deoxyhypusine synthase (DHS) through a process of gene duplication. pnas.orgpnas.orgnih.govsemanticscholar.org DHS is a highly conserved and essential enzyme in the primary metabolism of all eukaryotes and archaebacteria. pnas.orgsemanticscholar.org Its function is to catalyze the first step in the post-translational modification of a specific lysine residue on the eukaryotic initiation factor 5A (eIF5A), a protein crucial for cell proliferation. pnas.orgnih.gov

Following a gene duplication event, the redundant DHS gene copy was evolutionarily recruited for a new role in secondary metabolism. nih.govsemanticscholar.org This "new" enzyme, HSS, lost its primary ability to bind the eIF5A precursor protein but retained and optimized what was a minor side activity of its ancestor: the synthesis of homospermidine from putrescine. oup.comnih.govnih.gov This evolutionary event, which provided the raw material for a novel defensive chemistry, is thought to have occurred independently on multiple occasions across different angiosperm lineages that produce PAs. nih.govresearchgate.net Statistical analyses suggest that after the initial gene duplication, the new HSS gene underwent phases of relaxed functional constraints and positive Darwinian selection, leading to its specialized function in PA biosynthesis. nih.gov

The recruitment of HSS for a specialized function in secondary metabolism was accompanied by significant changes in its gene regulation, resulting in highly specific spatial and temporal expression patterns that contrast sharply with the constitutive expression of its ancestor, DHS. nih.gov The expression of HSS is often tightly restricted to specific cells, tissues, and developmental stages.

In Senecio species (Asteraceae): HSS expression is root-specific and is further localized to distinct groups of endodermis and adjacent cortex cells situated opposite the phloem. nih.gov This precise location is functionally significant, as PAs are synthesized in the roots and then transported via the phloem to the aerial parts of the plant for storage and defense. nih.gov

In Symphytum officinale (Comfrey, Boraginaceae): A more complex pattern is observed. While HSS is expressed in the endodermis cells of the roots, the plant activates a second site of PA biosynthesis when it enters the floral stage. oup.com In this phase, HSS expression is initiated in the bundle sheath cells of young leaves that subtend the inflorescence. This dual-site synthesis results in a dramatic increase in PA levels within the reproductive structures, providing enhanced chemical protection for the flowers and seeds. oup.com

This cell- and tissue-specific expression demonstrates a sophisticated regulatory adaptation to meet the ecological demands of plant defense. nih.govnih.gov

Intermediates in Pyrrolizidine Biosynthesis (e.g., homospermidine, pyrrolizidine-1-carbaldehyde)

The biosynthesis of the necine base proceeds through a series of defined chemical intermediates following the formation of homospermidine. nih.govpnas.org

Homospermidine: As the first pathway-specific intermediate, it is the direct product of the HSS-catalyzed reaction. pnas.org

Oxidative Deamination: Homospermidine undergoes oxidation of both its primary amino groups, a reaction catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO). nih.gov This enzymatic step is believed to produce a dialdehyde (B1249045) intermediate, 4,4´-iminodibutanal. nih.gov

Cyclization: The dialdehyde intermediate is unstable and undergoes a rapid intramolecular cyclization. This process involves a Mannich-type reaction mechanism, which first forms a 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation before the second ring closes to yield the stable bicyclic structure, pyrrolizidine-1-carbaldehyde . proquest.comnih.gov

Reduction: The final step in forming the basic necine skeleton is the reduction of the aldehyde group at C-1. This reaction, likely carried out by an alcohol dehydrogenase, converts pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidine. wikipedia.orgnih.gov This saturated alcohol is the direct precursor to necine bases like (±)-trachelanthamidine and (±)-isoretronecanol (the racemate of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL). proquest.comnih.gov

Key Intermediates in Necine Base Formation
IntermediateDescriptionPreceding Enzyme/Process
HomospermidineFirst pathway-specific intermediate. pnas.orgHomospermidine Synthase (HSS)
4,4´-IminodibutanalPutative dialdehyde intermediate resulting from oxidation. nih.govHomospermidine Oxidase (HSO)
Pyrrolizidine-1-carbaldehydeThe first stable bicyclic (pyrrolizidine) intermediate. proquest.comSpontaneous Cyclization (Mannich-type reaction)
1-HydroxymethylpyrrolizidineReduced alcohol form; the basic saturated necine skeleton. wikipedia.orgAlcohol Dehydrogenase (putative)

Enzymatic Transformations in Necine Base Elaboration

The initial saturated necine base, 1-hydroxymethylpyrrolizidine, serves as a scaffold that is further modified by a suite of enzymes to produce a variety of necine base structures. These elaborations are critical for the final properties of the resulting alkaloids. For instance, the presence of a 1,2-double bond in the necine base is a structural feature often associated with the hepatotoxicity of PAs. nih.gov

Key enzymatic transformations include:

Hydroxylation: Hydroxyl groups can be introduced at various positions on the pyrrolizidine ring, most commonly at C-7, but also at C-2 and C-6. nih.gov

Dehydrogenation (Desaturation): A crucial modification is the introduction of a double bond between C-1 and C-2, which converts a saturated necine base (like trachelanthamidine) into an unsaturated one (like supinidine). nih.gov

Stereochemical Control: The enzymatic processes ensure the production of specific stereoisomers, such as the distinction between trachelanthamidine and isoretronecanol.

Feeding experiments suggest a potential sequence of these transformations. For example, the saturated base (-)-trachelanthamidine may be first dehydrogenated to form (-)-supinidine, which is subsequently hydroxylated at C-7 to yield the common necine base (-)-retronecine. nih.gov The specific enzymes responsible for many of these hydroxylation and desaturation steps, however, remain to be fully characterized. nih.gov

Diversification of Pyrrolizidine Alkaloid Structures through Biosynthetic Pathways

The immense structural diversity of pyrrolizidine alkaloids, with hundreds of known compounds, arises from the combinatorial nature of their biosynthesis. nih.gov While the initial steps of necine base formation are highly conserved, the subsequent diversification pathways are remarkably plastic. researchgate.net

The primary sources of this diversity are:

Modification of the Necine Base: As detailed above, enzymatic hydroxylation and desaturation create a variety of necine base backbones, both saturated (e.g., platynecine) and unsaturated (e.g., retronecine). nih.gov

Structural Variety of Necic Acids: The acid moieties that esterify the necine base are synthesized from different primary metabolic pathways. Many are derived from aliphatic amino acids like isoleucine, threonine, and valine. mdpi.comencyclopedia.pub This results in a wide array of necic acids, from simple C5 acids like angelic and tiglic acid to more complex dicarboxylic acids that can form macrocyclic structures. nih.govmdpi.com

Esterification Patterns: The necine bases are typically esterified at the C-9 hydroxymethyl group and, if present, the C-7 hydroxyl group. This can result in open-chain mono- or diesters, or macrocyclic diesters where a single dicarboxylic necic acid links C-7 and C-9. nih.gov

Post-Esterification Modifications: The complete alkaloid can undergo further modifications. The most common is N-oxidation of the tertiary nitrogen in the necine base, and in many plants, the N-oxide form is the predominant state of the alkaloid. nih.gov

This modular system of combining different necine bases with a wide variety of necic acids through various linkage patterns allows for the generation of a vast arsenal of chemical defenses from a common biosynthetic framework. nih.govresearchgate.net

Chemical Reactivity and Derivatization of the 1s,7as Hexahydro 1h Pyrrolizin 1 Ol Scaffold

Oxidation Reactions of Hydroxyl Groups

The secondary hydroxyl group at the C-1 position of the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold is readily oxidized to the corresponding ketone, hexahydro-1H-pyrrolizin-1-one. This transformation is a fundamental step in the derivatization of this scaffold, as the resulting ketone provides an electrophilic center for a variety of subsequent nucleophilic addition reactions.

Mild and selective oxidizing agents are typically employed to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this purpose. wikipedia.orgorganic-chemistry.org It operates under neutral pH at room temperature, offering high yields and compatibility with sensitive functional groups. wikipedia.orgorganic-chemistry.org The reaction proceeds by ligand exchange between the alcohol and an acetate (B1210297) group on the hypervalent iodine reagent, followed by an intramolecular proton transfer to yield the ketone. chemistrysteps.com

Table 1: Common Oxidation Reactions of Pyrrolizidine (B1209537) Alcohols

Reagent Reaction Name Product Key Advantages
Dess-Martin Periodinane (DMP) Dess-Martin Oxidation Ketone Mild conditions, neutral pH, high selectivity wikipedia.orgorganic-chemistry.org

Reduction Reactions for Structural Modification

Reduction reactions are crucial for the structural modification of derivatives of the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold. While the parent compound is already an alcohol, other functional groups introduced onto the scaffold, such as esters, carboxylic acids, or ketones, can be targeted for reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds. harvard.edumasterorganicchemistry.comyoutube.com For instance, if the pyrrolizidine scaffold were functionalized with an ester group, LiAlH₄ would readily reduce it to a primary alcohol. youtube.comlibretexts.org This reagent is significantly more reactive than sodium borohydride (B1222165) (NaBH₄) and is required for the reduction of esters and carboxylic acids. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org In the case of esters, this is followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com

In the context of pyrrolizidine alkaloid synthesis, reduction steps are fundamental. For example, the reduction of bicyclic lactams with LiAlH₄ can yield the corresponding saturated pyrrolizidine amine core. nih.gov Similarly, the ketone formed from the oxidation of the parent alcohol can be reduced back to a hydroxyl group. The use of stereoselective reducing agents in this step can allow for the controlled synthesis of different diastereomers of the alcohol.

Substitution Reactions for Functional Group Introduction

The hydroxyl group of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common and highly effective strategy is its conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comnih.gov

This conversion is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. pearson.com This process transforms the alcohol into an excellent leaving group because tosylate and mesylate anions are very weak bases and are highly stabilized by resonance. libretexts.org The formation of the tosylate does not alter the stereochemistry at the C-1 carbon. masterorganicchemistry.com

Once the tosylate is formed, the scaffold becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the C-1 position with inversion of stereochemistry.

Common Nucleophiles for Substitution:

Halides: (e.g., Cl⁻, Br⁻, I⁻) to form alkyl halides.

Azides: (N₃⁻) to introduce an azide (B81097) group, which can be subsequently reduced to an amine. nih.gov

Cyanides: (CN⁻) for the introduction of a nitrile group, a versatile precursor for carboxylic acids and amines.

Alkoxides: (RO⁻) for the synthesis of ethers.

Thiolates: (RS⁻) for the synthesis of thioethers.

This two-step sequence of tosylation followed by nucleophilic substitution is a cornerstone of synthetic strategy for functionalizing the pyrrolizidine core. nih.govpearson.com

Reactions with Organometallic Reagents

Derivatives of the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold, particularly the ketone formed via oxidation (hexahydro-1H-pyrrolizin-1-one), can undergo reactions with organometallic reagents to form new carbon-carbon bonds. These reactions are essential for introducing alkyl, vinyl, or aryl groups onto the pyrrolizidine core, thereby increasing its molecular complexity.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the electrophilic carbonyl carbon of ketones. The reaction proceeds via nucleophilic addition, where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.

For example, reacting hexahydro-1H-pyrrolizin-1-one with methylmagnesium bromide (CH₃MgBr) would yield (1S,7AS)-1-methylhexahydro-1H-pyrrolizin-1-ol. This approach has been applied in the synthesis of related pyrrolizidine alkaloids, where aldehydes are reacted with reagents like allyl magnesium bromide to install functionalized side chains. nih.gov

Heck Arylation and Related Coupling Reactions of Pyrrolizidine Derivatives

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org While the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold is saturated, it can be converted into an unsaturated derivative, such as a pyrroline (B1223166), which can then serve as a substrate for the Heck reaction. This allows for the introduction of aryl or other unsaturated moieties onto the heterocyclic core.

The reaction typically involves the coupling of an unsaturated halide (e.g., an aryl iodide or bromide) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product and regenerate the catalyst. wikipedia.org

This methodology has been successfully applied to N-protected 2-pyrrolines for the synthesis of C-nucleosides, demonstrating the viability of using unsaturated pyrrolizidine precursors in palladium-catalyzed coupling reactions. nih.gov The development of intramolecular Heck reactions has also provided efficient routes to complex polycyclic structures, which could be applied to suitably functionalized pyrrolizidine derivatives to forge new rings. nih.gov

Table 2: Key Components of the Heck Reaction for Pyrrolizidine Derivatives

Component Role Example
Alkene Substrate The group to be functionalized N-protected Pyrroline
Unsaturated Halide Source of the new C-C bond Aryl Iodide, Vinyl Bromide
Palladium Catalyst Facilitates the C-C bond formation Pd(OAc)₂, Pd(PPh₃)₄

Conversion of N-Acylpyrazole Moieties into Other Functional Groups

N-acylpyrazoles serve as effective and tunable activated carboxylic acid derivatives in organic synthesis. researchgate.netnih.gov When attached to the nitrogen atom of the pyrrolizidine scaffold, an N-acylpyrazole moiety acts as a versatile synthetic handle. The pyrazole (B372694) ring functions as an excellent leaving group, making the acyl group susceptible to nucleophilic attack. researchgate.net

This reactivity allows for the facile transfer of the acyl group to other nucleophiles. For instance, reacting an N-acylpyrazole-functionalized pyrrolizidine with an alcohol or an amine would result in the formation of the corresponding ester or amide, respectively. This transformation is useful for introducing a variety of functionalities onto the nitrogen atom under mild conditions.

The reactivity of the N-acylpyrazole can be tuned by placing electron-withdrawing or electron-donating substituents on the pyrazole ring. nih.gov An electron-withdrawing group enhances the leaving group ability of the pyrazole, making the acyl group more reactive towards nucleophiles. This feature has been exploited in the design of specific enzyme inhibitors, where the N-acylpyrazole acts as an acylating agent for serine hydrolases. nih.gov Therefore, incorporating an N-acylpyrazole group onto the pyrrolizidine nitrogen provides an activated intermediate for further functionalization.

Cyclization and Ring-Closure Reactions for Pyrrolizidine Core Formation

The synthesis of the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL core itself relies on a variety of cyclization and ring-closure strategies. These methods are designed to construct the characteristic 5/5 fused bicyclic ring system with precise stereochemical control.

One common approach involves the intramolecular cyclization of a linear precursor. For example, a pyrrolidine (B122466) intermediate bearing a suitable side chain with a leaving group (like a tosylate or mesylate) can undergo intramolecular nucleophilic substitution to form the second five-membered ring. nih.gov This aminocyclization is a key step in the synthesis of many polyhydroxylated pyrrolizidine alkaloids like alexine (B40350). nih.gov

Reductive amination is another powerful strategy. A linear dialdehyde (B1249045) or keto-aldehyde can react with an amine source (like ammonia (B1221849) or a primary amine) to form imine intermediates, which are then reduced and cyclize in a single pot or in a stepwise fashion to build the bicyclic core. rsc.orgrsc.org The biosynthesis of pyrrolizidine alkaloids in plants involves a similar cyclization of a dialdehyde intermediate derived from homospermidine. nih.govresearchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions using pyrroline N-oxides as the dipole are an effective method for constructing the pyrrolizidine skeleton. sciforum.net The resulting isoxazolidine (B1194047) adduct can then be reductively cleaved to reveal the functionalized bicyclic core. These diverse synthetic routes provide flexible access to the pyrrolizidine scaffold, enabling the synthesis of the target compound and its analogues.

Stereochemical Considerations and Asymmetric Synthesis of Hexahydropyrrolizine Derivatives

Absolute Stereochemistry Determination (e.g., X-ray Analysis)

The unambiguous determination of the absolute configuration of hexahydropyrrolizine derivatives is essential for understanding their structure-activity relationships. While various spectroscopic and chiroptical methods are employed, single-crystal X-ray diffraction analysis stands as the most definitive technique for assigning both relative and absolute stereochemistry. scielo.brnih.gov

In the synthesis of complex chiral molecules, X-ray crystallography provides unequivocal proof of the stereochemical outcome of a reaction sequence. For instance, in the asymmetric syntheses of the diastereomeric pyrrolizidine (B1209537) alkaloids, (–)-isoretronecanol and (–)-trachelanthamidine, the relative configurations of key intermediates were unambiguously established by single-crystal X-ray diffraction analysis. doi.org This technique allows for the precise mapping of the three-dimensional arrangement of atoms, confirming the cis or trans relationship of substituents and the specific stereochemistry at each chiral center.

Beyond direct analysis of the final product, chiral derivatizing agents can be used. An alcohol, for example, can be esterified with a chiral carboxylic acid of a known absolute configuration. The resulting diastereomer can be crystallized and analyzed by X-ray diffraction. Because the stereochemistry of the derivatizing agent is known, the absolute configuration of the alcohol can be determined from the crystal structure of the derivative. scielo.br

For non-crystalline materials or when suitable crystals cannot be obtained, NMR-based methods, such as the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be applied to determine the absolute configuration by analyzing the anisotropic effects on the proton chemical shifts of the resulting diastereomeric esters. nih.gov

Diastereoselective Control in Pyrrolizidine Synthesis

Several synthetic strategies have been developed to control this diastereoselectivity:

Substrate-Controlled Reduction: The diastereoselective reduction of a carbonyl group at the C1 position of a pyrrolizidinone precursor is a common strategy. The facial selectivity of the hydride attack is directed by the existing stereochemistry of the bicyclic system. For example, the reduction of a suitable pyrrolizidinone can lead preferentially to the endo alcohol due to the steric hindrance of the concave face of the molecule directing the hydride reagent to the convex face.

Cyclization Strategies: Titanium-mediated cyclization of ω-vinyl imides has been shown to be a stereocontrolled method for synthesizing pyrrolizidine alkaloids. nih.govfigshare.com The stereochemical outcome at the ring junction can be controlled by the subsequent reduction conditions. Catalytic hydrogenation often leads to the cis (endo) fused ring system, while reductions with reagents like sodium cyanoborohydride can favor the trans (exo) isomer. nih.govfigshare.com

1,3-Dipolar Cycloaddition: The cycloaddition of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolizidine core. sciforum.net When using chiral precursors, such as those derived from L-proline, this reaction can proceed with high diastereoselectivity, establishing the stereocenters of the bicyclic system in a controlled manner.

A summary of reagents and their typical diastereoselective outcomes in pyrrolizidine synthesis is presented below.

Reaction TypeReagent/CatalystPrecursorTypical Major Product Stereochemistry
Ketone ReductionNaBH₄, LiAlH₄Pyrrolizidin-1-oneOften favors the sterically less hindered product (endo or exo depending on substrate)
CyclizationClTi(O-i-Pr)₃ / CpMgClω-vinyl imideBicyclic lactam intermediate
Ring-Junction ReductionH₂, PtO₂N-acylaminalcis (endo) ring junction
Ring-Junction ReductionNaCNBH₃, TFAN-acylaminaltrans (exo) ring junction
CycloadditionChiral Azomethine YlideProline derivative + AlkeneControlled by the chiral template

Enantiomeric Purity and Enantioenrichment Strategies

The synthesis of enantiomerically pure hexahydropyrrolizine derivatives is critical, as different enantiomers can have vastly different biological effects. The primary strategies for achieving high enantiomeric purity fall into three categories:

Chiral Pool Synthesis: This is one of the most common approaches, utilizing readily available and inexpensive enantiopure starting materials. L-proline is a frequent choice, providing a foundational five-membered ring with the correct stereochemistry that is then elaborated to form the bicyclic pyrrolizidine system. nih.gov Other chiral pool sources include amino acids like L-aspartic and L-malic acids, as well as tartaric acids, which can be converted into chiral nitrones for diastereoselective cycloaddition reactions. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For example, Evans oxazolidinones or Ellman sulfinimines can be used to direct stereoselective alkylations or additions, with the latter being used in a highly diastereoselective indium-mediated allylation to establish stereochemistry with a diastereomeric ratio greater than 9:1. vanderbilt.edu

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of pyrrolizidines, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are particularly effective. researchgate.net Chiral metal complexes (e.g., using copper or silver catalysts) can create a chiral environment that favors the formation of one enantiomer of the cycloadduct over the other, often with excellent enantioselectivity (high enantiomeric excess, or ee).

These methods have enabled the synthesis of various pyrrolizidine alkaloids and their derivatives with high enantiomeric purity, which is crucial for subsequent biological evaluation. nih.govnih.gov

Influence of Stereochemistry on Molecular Conformation

The pyrrolizidine nucleus generally adopts one of two major conformations: exo-buckled or endo-buckled . acs.org

In the exo-buckled conformation, the C7-C6 bond is bent out of the plane of the other atoms of that ring.

In the endo-buckled conformation, this bond is bent inwards.

The conformation of the molecule is a balance of minimizing steric and torsional strain. libretexts.orgyoutube.com The stereochemistry of substituents on the ring system dictates which conformation is more stable. For example, in (-)-Isoretronecanol ((1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL), the cis fusion of the rings and the endo orientation of the C1-hydroxymethyl group favor a specific ring pucker to minimize steric interactions. In contrast, its exo diastereomer, (-)-Trachelanthamidine, will adopt a different minimum-energy conformation.

Computational methods, such as molecular mechanics (MM) calculations, are valuable tools for studying these conformational preferences. acs.org Studies on related pyrrolizidine alkaloids have shown that while a single conformation may be dominant in the solid state (crystal structure), several conformations of nearly equal energy can be accessible in solution at room temperature. acs.org The orientation of substituents can also influence intramolecular interactions, such as hydrogen bonding between a hydroxyl group and the bridgehead nitrogen, further stabilizing certain conformations.

The relationship between stereoisomerism and preferred conformation is critical, as the specific three-dimensional arrangement of functional groups is what governs the molecule's interaction with biological targets like enzymes and receptors. mdpi.com

Theoretical and Computational Investigations of 1s,7as Hexahydro 1h Pyrrolizin 1 Ol and Pyrrolizidine Scaffolds

Molecular Modeling and Conformational Analysis

Molecular modeling, particularly through molecular mechanics (MM), is a powerful tool for investigating the three-dimensional structure of pyrrolizidine (B1209537) scaffolds. acs.org The core of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL is a 4-azabicyclo[3.3.0]octane system, which consists of two fused five-membered rings. acs.org This fusion imparts significant conformational constraints on the molecule.

Computational studies have revealed that the pyrrolizidine nucleus is not planar but exists in puckered conformations to relieve ring strain. The two most stable and frequently discussed conformations are the "exo-puckered" and "endo-puckered" forms. acs.org In the exo conformation, the C5-C6-C7 bridge angles away from the rest of the molecule, whereas in the endo conformation, it is folded underneath. The energy difference between these conformers is often small, suggesting that several shapes can be readily accessible in solution at room temperature, which can be crucial for their interaction with biological receptors. acs.org

The process of conformational analysis typically involves:

Systematic search: Generating a wide range of potential conformations by rotating torsion angles.

Energy minimization: Using molecular mechanics force fields to calculate the potential energy of each conformation and find the lowest energy (most stable) structures.

While complex macrocyclic PAs may adopt a single, nearly identical conformation in the solid phase, their flexibility in solution highlights the importance of computational modeling to understand their dynamic behavior. acs.org

Table 1: Key Conformational Features of the Pyrrolizidine Nucleus

ConformationDescriptionRelative StabilityImplication
Exo-puckeredThe C5-C6-C7 bridge is angled away from the N4-C8 bond. acs.orgLow energy, generally stable.Influences the orientation of substituents and accessibility of the nitrogen lone pair.
Endo-puckeredThe C5-C6-C7 bridge is folded towards the N4-C8 bond. acs.orgLow energy, often close in stability to the exo form.Presents a different steric profile for receptor binding compared to the exo form.

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations, most notably Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL with high accuracy. nih.gov These methods are particularly valuable for assigning the correct structure and stereochemistry of new or complex alkaloids by comparing computationally predicted Nuclear Magnetic Resonance (NMR) spectra with experimental data. researchgate.netresearchgate.net

The typical workflow for predicting NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. nih.gov Since chemical shifts are sensitive to molecular conformation, calculations are often performed on an ensemble of low-energy conformers (identified through molecular modeling), and the final predicted shifts are presented as a Boltzmann-weighted average. acs.org

This computational approach allows for the precise prediction of both ¹H and ¹³C NMR chemical shifts. By comparing the root-mean-square deviation (RMSD) between the sets of predicted and experimental data for all possible stereoisomers, researchers can confidently determine the relative stereochemistry of a molecule. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Data for a Pyrrolizidine Scaffold

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm) (Isomer A)Predicted Shift (ppm) (Isomer B)Deviation (Δppm) (Isomer A)
C-175.275.971.3+0.7
C-234.134.533.8+0.4
C-356.857.158.2+0.3
C-554.554.955.1+0.4
C-630.130.829.9+0.7
C-762.362.567.4+0.2
C-878.979.379.0+0.4

Note: Data are hypothetical and for illustrative purposes to demonstrate the methodology.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. They are invaluable for understanding and predicting a molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of most negative potential, which are electron-rich. These sites are prone to electrophilic attack and are often involved in hydrogen bond acceptance.

Blue: Indicates regions of most positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, an MEP analysis would predict a distinct distribution of charge. The most electron-rich region (deepest red) would be located on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit negative potential. Conversely, the most electron-deficient region (blue) would be the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The carbon-hydrogen backbone would largely be in the neutral green-to-yellow range.

Table 3: Predicted MEP Regions for (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL

Molecular RegionPredicted PotentialColor on MEP MapPredicted Reactivity / Interaction
Oxygen of -OH groupStrongly NegativeRedSite for electrophilic attack; Hydrogen bond acceptor.
Nitrogen AtomNegativeOrange/YellowLewis base character; Potential hydrogen bond acceptor.
Hydrogen of -OH groupStrongly PositiveBlueSite for nucleophilic attack; Strong hydrogen bond donor.
Aliphatic C-H backboneNear-NeutralGreenContributes to hydrophobic/van der Waals interactions.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico techniques, particularly molecular docking, are used to predict how a ligand, such as a pyrrolizidine alkaloid, might bind to a biological target, typically a protein or enzyme. nih.gov These studies provide critical information on binding modes, affinities (energies), and the key interactions that stabilize the ligand-receptor complex. mdpi.com

A recent comprehensive study performed molecular docking on over 200 PAs against various biological targets, with the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) being identified as a high-probability target. nih.govmdpi.com The docking simulations revealed that PAs occupy the same binding pocket as pirenzepine, a known CHRM1 antagonist. nih.govresearchgate.net

The binding was characterized by favorable binding energies and was stabilized by a combination of specific intermolecular forces. nih.gov For the simple scaffold of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, its hydroxyl group would be capable of forming crucial hydrogen bonds with polar amino acid residues, while its bicyclic core could engage in hydrophobic and van der Waals interactions within the receptor's binding site. nih.gov

Table 4: Key Interacting Residues and Binding Forces for PAs at the CHRM1 Receptor

Interaction TypeKey Amino Acid ResiduesRole of the Pyrrolizidine Scaffold
Hydrogen BondingTyr106, Tyr179, Cys178 nih.govThe hydroxyl group of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL acts as a hydrogen bond donor/acceptor.
Hydrophobic InteractionsTrp101, Leu102 nih.govThe non-polar aliphatic rings of the pyrrolizidine nucleus interact with non-polar residues.

These computational predictions offer a molecular-level hypothesis for the biological activity of PAs and guide further experimental validation. nih.gov

Role of the 1s,7as Hexahydro 1h Pyrrolizin 1 Ol Scaffold in Advanced Chemical Synthesis

Pyrrolizidine (B1209537) Framework as a Versatile Synthetic Intermediate

The pyrrolizidine skeleton, characterized by two fused five-membered rings sharing a nitrogen atom at the bridgehead, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This framework, inherent in (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, serves as an exceptional synthetic intermediate due to its conformational rigidity and the stereochemical information embedded within its structure. researchgate.netnih.gov Synthetic chemists leverage these features to control the stereochemical outcome of subsequent reactions, making it an invaluable tool for asymmetric synthesis. iastate.edu

The functional groups on the pyrrolizidine core, such as the hydroxyl group in (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, provide convenient handles for further chemical manipulation. This allows for the introduction of various substituents and the construction of more elaborate molecular architectures. The inherent reactivity of the bicyclic system can be strategically exploited in a variety of chemical transformations, including alkylations, acylations, and cycloadditions, to build molecular complexity efficiently. iastate.eduresearchgate.net The development of synthetic strategies that allow for variation in oxidation, saturation, and substitution patterns on the bicyclic core highlights its versatility. researchgate.net

Precursor to Complex Natural Products and Analogues

The (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold is a key structural motif found in a vast array of natural products, particularly polyhydroxylated pyrrolizidine alkaloids. nih.gov These natural compounds exhibit a wide range of biological activities, making them attractive targets for total synthesis. kib.ac.cnrsc.org The synthesis of these complex molecules often relies on using or creating the pyrrolizidine core early in the synthetic sequence.

A prominent example is the synthesis of alexine (B40350) and its stereoisomers. nih.govresearchgate.net Alexine, a polyhydroxylated pyrrolizidine alkaloid, is known for its potent glycosidase inhibitory activity. nih.govkib.ac.cn Numerous synthetic routes to alexine have been developed, many of which involve the stereocontrolled construction of the hydroxylated pyrrolizidine skeleton as a key step. For instance, synthetic strategies have commenced from precursors like D-glucose to assemble the bicyclic core with the correct stereochemistry. nih.gov These syntheses underscore the role of the fundamental pyrrolizidine framework as the central building block upon which the additional complexity of the natural product is elaborated. nih.govresearchgate.net

The table below summarizes key natural products and analogues synthesized from or containing the pyrrolizidine scaffold.

Natural Product/AnaloguePrecursor/Key Intermediate StrategyKey Synthetic Transformation(s)Reference(s)
AlexineD-Glucose derived α-d-mannofuranosideSwern oxidation, vinyl magnesium bromide addition, hydroboration, cyclization nih.gov
3-epialexineD-Glucose derived α-d-mannofuranosideSimilar sequence to Alexine, arising from epimerization nih.gov
7-epialexineD-Glucose derived α-d-mannofuranosideSeparation of allylic alcohol diastereomer and subsequent cyclization nih.govresearchgate.net
TrachelanthamidineSuccinimideAmidoalkylation of an enolizable carbonyl derivative iastate.edu
IsoretronecanolSuccinimideAmidoalkylation, proceeding in five steps iastate.edu

Scaffold for the Development of Novel Heterocyclic Systems

Beyond its role as a precursor to natural products, the (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL scaffold is a valuable template for creating novel heterocyclic systems with unique three-dimensional structures. The inherent stereochemistry and conformational constraints of the pyrrolizidine ring system can be used to direct the formation of new rings and complex molecular architectures. nih.gov

One powerful approach is the use of the pyrrolizidine framework in multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These reactions allow for the efficient, one-pot construction of complex spirocyclic systems, where a new heterocyclic ring shares a single atom with the original pyrrolizidine core. For example, the reaction of an azomethine ylide derived from a pyrrolizidine precursor with various dipolarophiles can generate a library of novel spiro-pyrrolidines and spiro-pyrrolizidines. nih.govrsc.org This strategy provides a rapid means to access new chemical space and generate molecules with diverse shapes and functionalities. nih.gov The development of catalytic, stereoselective methods for these transformations further enhances the utility of the pyrrolizidine scaffold in constructing these unique heterocyclic compounds. nih.govrsc.org

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient creation of structurally diverse small-molecule libraries for high-throughput screening and chemical biology. nih.gov The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds. cam.ac.uk The pyrrolizidine framework is an ideal starting point for DOS campaigns due to its rigid, three-dimensional structure and the potential for divergent synthetic pathways.

A DOS strategy can begin with a common pyrrolizidine core, such as a derivative of (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL, which is then subjected to a series of branching reaction pathways. nih.gov By varying the reagents and reaction conditions, a single precursor can be transformed into a multitude of distinct molecular skeletons. For example, two-directional synthesis can be employed to rapidly build linear precursors that are then "folded" through cascade reactions into various bicyclic and tricyclic alkaloid-like scaffolds. nih.gov This approach allows for the efficient generation of skeletal diversity, which is considered the most important factor for creating functionally diverse compound collections. nih.govcam.ac.uk The pyrrolizidine scaffold, therefore, serves as a valuable node for generating molecular complexity and diversity in a controlled and efficient manner.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (classified as Acute Toxicity Category 4) .
  • Incompatibility management : Avoid contact with strong acids/bases to prevent hazardous reactions .

What strategies mitigate hazardous byproduct formation during synthesis?

Q. Advanced

  • Reaction quenching : Add scavengers (e.g., sodium thiosulfate) to neutralize reactive intermediates.
  • Temperature control : Maintain reflux conditions within narrow tolerances (±2°C) to suppress side reactions.
  • Byproduct analysis : Use GC-MS to identify and quantify impurities for iterative process refinement .

How should (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL be stored to ensure stability?

Q. Basic

  • Storage conditions : Keep in a dry, airtight container at room temperature, away from light and moisture .
  • Incompatible materials : Separate from oxidizing agents (e.g., peroxides) to prevent decomposition .

What methodological approaches assess ecological impact when data is limited?

Q. Advanced

  • Read-across analysis : Use toxicity data from structurally similar compounds (e.g., pyrrolizidine alkaloids) .
  • QSAR modeling : Predict bioaccumulation potential and environmental persistence.
  • Microcosm studies : Evaluate biodegradation in simulated soil/water systems.

How can researchers confirm the absence of peroxides in stored samples?

Q. Basic

  • Testing protocols : Use peroxide test strips or iodometric titration monthly.
  • Stabilization : Add inhibitors (e.g., BHT) if prolonged storage is unavoidable .

What analytical methods resolve structural ambiguities in bicyclic systems like (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL?

Q. Advanced

  • NOE NMR experiments : Determine spatial proximity of protons in rigid ring systems.
  • DFT calculations : Compare experimental and computed 13^{13}C chemical shifts for conformation validation.
  • High-resolution MS : Confirm molecular formula and detect isotopic patterns .

How can researchers design toxicity studies given limited toxicological data?

Q. Advanced

  • Tiered testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models.
  • Dose extrapolation : Use allometric scaling from in vitro IC50_{50} values to estimate safe exposure limits .

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